molecular formula C17H12O2 B13816028 1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro- CAS No. 53933-88-3

1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro-

Cat. No.: B13816028
CAS No.: 53933-88-3
M. Wt: 248.27 g/mol
InChI Key: JADNYAGQPYPGAG-UHFFFAOYSA-N
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Description

1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fused cyclopentane ring (2,3-dihydro) attached to the anthracene core at the b-position, along with two ketone groups at the 5- and 10-positions. The cyclopentane ring introduces steric and electronic effects, while the dione groups contribute to polarity and redox activity, making it relevant in materials science or pharmaceutical research .

Properties

CAS No.

53933-88-3

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione

InChI

InChI=1S/C17H12O2/c18-16-12-6-1-2-7-13(12)17(19)15-9-11-5-3-4-10(11)8-14(15)16/h1-2,6-9H,3-5H2

InChI Key

JADNYAGQPYPGAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthracene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted anthracene compounds .

Scientific Research Applications

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

  • 1H-Cyclopent[a]anthracene,3-ethyl-2,3-dihydro-6-methyl (CAS 5096-24-2) :

    • Core Structure : Cyclopentane fused at the a -position of anthracene (vs. b -position in the target compound), altering ring strain and electronic conjugation.
    • Substituents : Ethyl and methyl groups at positions 3 and 6, respectively, compared to the dione groups in the target compound.
    • Molecular Weight : 260.37 g/mol (C₂₀H₂₀), lighter than dione-containing analogs .
  • 1H-Benzo[f]pyrrolo[1,2-a]indole-5,10-dione, 2,3-dihydro- (CAS 42245-04-5): Core Structure: A benzo-pyrrolo-indole system with dione groups, differing in aromatic fusion but sharing the 5,10-dione motif. Reactivity: Likely exhibits similar nucleophilic substitution tendencies at the dione positions, as seen in aminoanthraquinone derivatives (e.g., compound 5d in ) .
  • 1H-Cyclopent[a]anthracene-3,8(2H,3aH)-dione,4,5,9,10,10a,11,11a,11b-octahydro-3a,6-dimethyl- :

    • Complexity : Higher saturation (octahydro) and dual dione groups (3,8-positions) result in a complexity index of 595, suggesting challenging synthesis and unique stereochemistry .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Complexity
Target Compound (Inferred) C₁₇H₁₂O₂ ~260.28 ~3.5 ~450 Moderate
1H-Cyclopent[a]anthracene-3,8-dione C₁₉H₂₄O₂ 284.18 4.19 459.8 595
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene C₁₉H₁₈ 246.35 N/A N/A Low
  • Hydrophobicity : The target compound’s predicted logP (~3.5) is lower than ’s compound (logP 4.19), indicating reduced lipid solubility compared to more saturated analogs.
  • Thermal Stability : High boiling points (~450°C) are common among PAHs, but the dihydro and dione groups may lower thermal stability compared to fully aromatic systems .

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